2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-18-12-13-22-20(14-18)25-26(27(33)30(17-28-25)15-19-8-4-3-5-9-19)31(22)16-24(32)29-21-10-6-7-11-23(21)34-2/h3-14,17H,15-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXIYSSWIFVAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Functional Group Modifications: Once the pyrimidoindole core is formed, various functional groups can be introduced through substitution reactions. For example, the benzyl group can be added via a Friedel-Crafts alkylation reaction, while the methoxyphenylacetamide group can be introduced through an amide coupling reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways within the cell. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Key Findings :
Anti-Cancer Activity :
- Compounds with N-(methoxyphenyl)acetamide moieties (e.g., 2-methoxy, 4-methoxy) show marked anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines . The target compound’s 2-methoxy group may confer similar properties.
- Halogenated derivatives (e.g., 4-chloro-2-fluorophenyl in ) exhibit enhanced kinase inhibition, likely due to halogen bonding with ATP-binding pockets .
Synthesis Methods :
- Microwave-assisted synthesis (e.g., 150°C for 5 minutes ) is effective for acetamide coupling, suggesting scalable routes for the target compound.
- XRD analysis of analogs (e.g., ) confirms planar pyrimidoindole cores, critical for π-π stacking in receptor interactions.
Structure-Activity Relationships (SAR) :
Biological Activity
The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide belongs to a class of pyrimidoindole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound features a pyrimidoindole core with a methoxyphenyl acetamide substituent. This unique arrangement is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrimidoindole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting anti-apoptotic proteins. The presence of the indole moiety is particularly significant in enhancing its interaction with cellular targets involved in cancer progression .
Antimicrobial Properties
Pyrimidoindole derivatives have also been evaluated for their antimicrobial activity. The compound's structure suggests potential efficacy against a range of pathogens:
- Antibacterial Activity : In vitro studies have demonstrated that the compound exhibits activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
- Antifungal Activity : Preliminary data suggest that the compound may inhibit fungal growth, particularly against strains such as Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve interference with ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidoindole derivatives. Modifications in the substituents on the benzyl and methoxy groups can significantly affect potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Benzyl | Enhances binding affinity to targets |
| Methoxy | Increases solubility and bioavailability |
Case Studies
- Case Study 1 : A study investigated the anticancer effects of similar pyrimidoindole compounds on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to standard chemotherapeutics .
- Case Study 2 : Another investigation focused on the antibacterial effects against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
